![molecular formula C38H50N6NaO9S+ B12355324 sodium;24-tert-butyl-N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide](/img/structure/B12355324.png)
sodium;24-tert-butyl-N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide
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Overview
Description
The compound sodium;24-tert-butyl-N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[242103,1205,10018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide is a complex organic molecule with a unique structure It is characterized by multiple cyclopropyl groups, a sulfonylcarbamoyl moiety, and a tetrazapentacyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;24-tert-butyl-N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide involves multiple steps, starting from readily available precursors. The key steps include:
- Formation of the cyclopropyl groups through cyclopropanation reactions.
- Introduction of the sulfonylcarbamoyl group via sulfonylation and subsequent carbamoylation.
- Construction of the tetrazapentacyclo framework through a series of cyclization reactions.
- Final coupling of the various fragments under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
The compound sodium;24-tert-butyl-N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonylcarbamoyl group can be reduced to form an amine.
Substitution: The cyclopropyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
Medicinal Applications
Antiviral Activity : Recent studies have identified non-nucleoside structured compounds with antiviral properties. The compound may exhibit similar mechanisms of action against viral infections due to its structural characteristics .
Cancer Treatment : The unique structural features of this compound suggest potential use in cancer therapeutics. Its ability to interact with specific cellular pathways could inhibit tumor growth or metastasis. Research into compounds with similar frameworks has shown promise in targeting cancer cells selectively .
Drug Design : The compound's intricate structure allows for modifications that can enhance its pharmacological properties. This flexibility makes it a candidate for drug design initiatives aimed at improving efficacy and reducing side effects in therapeutic applications .
Chemical and Material Science Applications
Synthesis of Novel Materials : The compound can be utilized in the synthesis of advanced materials due to its unique chemical properties. Its ability to form stable complexes may be advantageous in developing new polymers or nanomaterials that have specific functional properties .
Catalysis : The presence of multiple functional groups in the compound suggests potential catalytic applications. It may serve as a catalyst or a precursor for catalysts in organic reactions, enhancing reaction rates and selectivity .
Summary of Potential Applications
Application Area | Description |
---|---|
Antiviral Activity | Potential to inhibit viral replication through interaction with viral enzymes or receptors |
Cancer Treatment | May target specific pathways involved in tumor growth and metastasis |
Drug Design | Structural flexibility allows for modifications to enhance therapeutic efficacy |
Synthesis of Materials | Useful in creating advanced materials with tailored properties |
Catalysis | Potential use as a catalyst or precursor for catalytic processes |
Case Studies
- Antiviral Compound Development : A study investigating non-nucleoside antiviral agents highlighted the importance of structural diversity in developing effective treatments against viral pathogens. Compounds similar to sodium; 24-tert-butyl-N-[...] were noted for their potential effectiveness against resistant strains of viruses .
- Cancer Therapeutics Research : Research into structurally complex compounds has shown that modifications can lead to enhanced selectivity for cancer cells while minimizing effects on healthy tissues. This compound's structure could be optimized for such applications .
- Material Synthesis Innovations : Recent advancements in polymer chemistry have utilized complex organic molecules to create materials with unique properties such as increased strength or conductivity. The potential use of this compound in such syntheses is an area ripe for exploration .
Mechanism of Action
The mechanism of action of sodium;24-tert-butyl-N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Sodium;24-tert-butyl-N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide shares similarities with other complex organic molecules, such as:
- This compound analogs with different substituents on the cyclopropyl groups.
- Compounds with similar tetrazapentacyclo frameworks but different functional groups.
Uniqueness
The uniqueness of sodium;24-tert-butyl-N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[242103,1205,10018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide lies in its combination of structural features, including the presence of multiple cyclopropyl groups, a sulfonylcarbamoyl moiety, and a tetrazapentacyclo framework
Biological Activity
The compound sodium; 24-tert-butyl-N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide is a complex organic molecule with potential biological applications. This article reviews its biological activity based on available research findings and case studies.
Chemical Structure and Properties
The structure of this compound suggests a high degree of complexity due to its multiple functional groups and rings. The presence of the cyclopropyl group and sulfonamide moiety may contribute to its pharmacological properties.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities including:
- Antiviral Activity : Non-nucleoside compounds have shown promise in inhibiting viral replication through various mechanisms.
- Antioxidant Properties : Many nitroxides and related compounds are known for their ability to scavenge free radicals and protect against oxidative stress.
- Enzyme Inhibition : Compounds with sulfonamide groups can inhibit specific enzymes such as carbonic anhydrases or proteases.
Antioxidant Activity
Compounds with nitroxide functionality have been extensively studied for their antioxidant properties. They can reduce oxidative stress by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation . The structural features of sodium; 24-tert-butyl-N-[...] may enhance its capacity to act as an antioxidant.
Enzyme Inhibition
The sulfonamide moiety in the compound is known to interact with various enzymes. For example, similar sulfonamide-containing compounds have been shown to inhibit carbonic anhydrase and other critical enzymes involved in metabolic pathways . This inhibition can lead to therapeutic effects in conditions such as hypertension or glaucoma.
Case Studies
- Antiviral Efficacy : A study conducted on related non-nucleoside compounds showed significant antiviral activity against respiratory syncytial virus (RSV), suggesting that sodium; 24-tert-butyl-N-[...] might possess similar properties .
- Oxidative Stress Protection : Research on nitroxide derivatives indicated that they could significantly reduce oxidative damage in cellular models of neurodegeneration . This supports the hypothesis that our compound may offer neuroprotective effects.
- Enzyme Interaction : Investigations into sulfonamide derivatives have revealed their role in inhibiting key metabolic enzymes in cancer cells, thereby reducing cell proliferation . This could indicate a potential application of the compound in cancer therapy.
Data Table: Biological Activities of Similar Compounds
Properties
Molecular Formula |
C38H50N6NaO9S+ |
---|---|
Molecular Weight |
789.9 g/mol |
IUPAC Name |
sodium;24-tert-butyl-N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide |
InChI |
InChI=1S/C38H50N6O9S.Na/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27;/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H,41,48)(H,42,45)(H,43,47);/q;+1 |
InChI Key |
ZJWCAKYATWDFCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.[Na+] |
Origin of Product |
United States |
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